

Cloperastine Fendizoate biological targets

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

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Biological Targets and Quantitative Data

The table below summarizes the key biological targets of **Cloperastine Fendizoate** and its associated quantitative data.

Biological Target	Mechanism of Action	Reported Affinity/Potency	Biological Consequence
Sigma-1 Receptor	Agonist [1] [2]	Ki = 20 nM [1]	Believed to contribute to antitussive efficacy [1].
GIRK/hERG K+ Channel	Blocker [1] [2] [3]	IC50 = 27 nM [2] [3] [4]	"Potent" blockade; thought to be central to cough suppression [1].
Histamine H1 Receptor	Antagonist [1] [5] [2]	Ki = 3.8 nM [1]	Contributes to side effects like sedation; may provide peripheral antitussive effect [1] [6].
Muscarinic Receptors	Anticholinergic [1]	Information not specified in search results	Contributes to side effects [1].

Experimental Data and Protocols

Here are the methodologies and key findings from experiments investigating **Cloperastine Fendizoate's** biological activities.

In Vitro Assays

The primary *in vitro* data concerns its potent blockade of potassium channels.

- **Target:** hERG (Human Ether-à-go-go-Related Gene) K⁺ channels [2] [3] [4].
- **Protocol:** Cloperastine was shown to suppress hERG K⁺ currents in a **concentration-dependent manner** [2] [3]. The IC₅₀ value (the concentration that causes half-maximal inhibition) was determined to be **27 ± 3 nM**, classifying it as a potent blocker [2] [4] [7].
- **Significance:** This potent blockade of GIRK/hERG channels is considered a likely central mechanism for its antitussive action [1].

In Vivo Studies

Animal studies have investigated both the efficacy and safety profile of Cloperastine.

- **Antitussive & Cardiac Safety Profile:** A study in anesthetized guinea pigs demonstrated that a therapeutic dose of cloperastine (1 mg/kg) prolonged the QT interval and monophasic action potential duration without affecting the PR interval or QRS width [2] [4] [7]. This indicates an effect on cardiac repolarization consistent with hERG channel blockade.
- **Acute Toxicity:** The acute toxicity of **Cloperastine Fendizoate** is reported to be low. The LD₅₀ in rats and mice administered via the intraperitoneal route exceeded 1000 mg/kg, and via the oral route exceeded 2000 mg/kg [2] [4] [7].

Human Pharmacokinetics

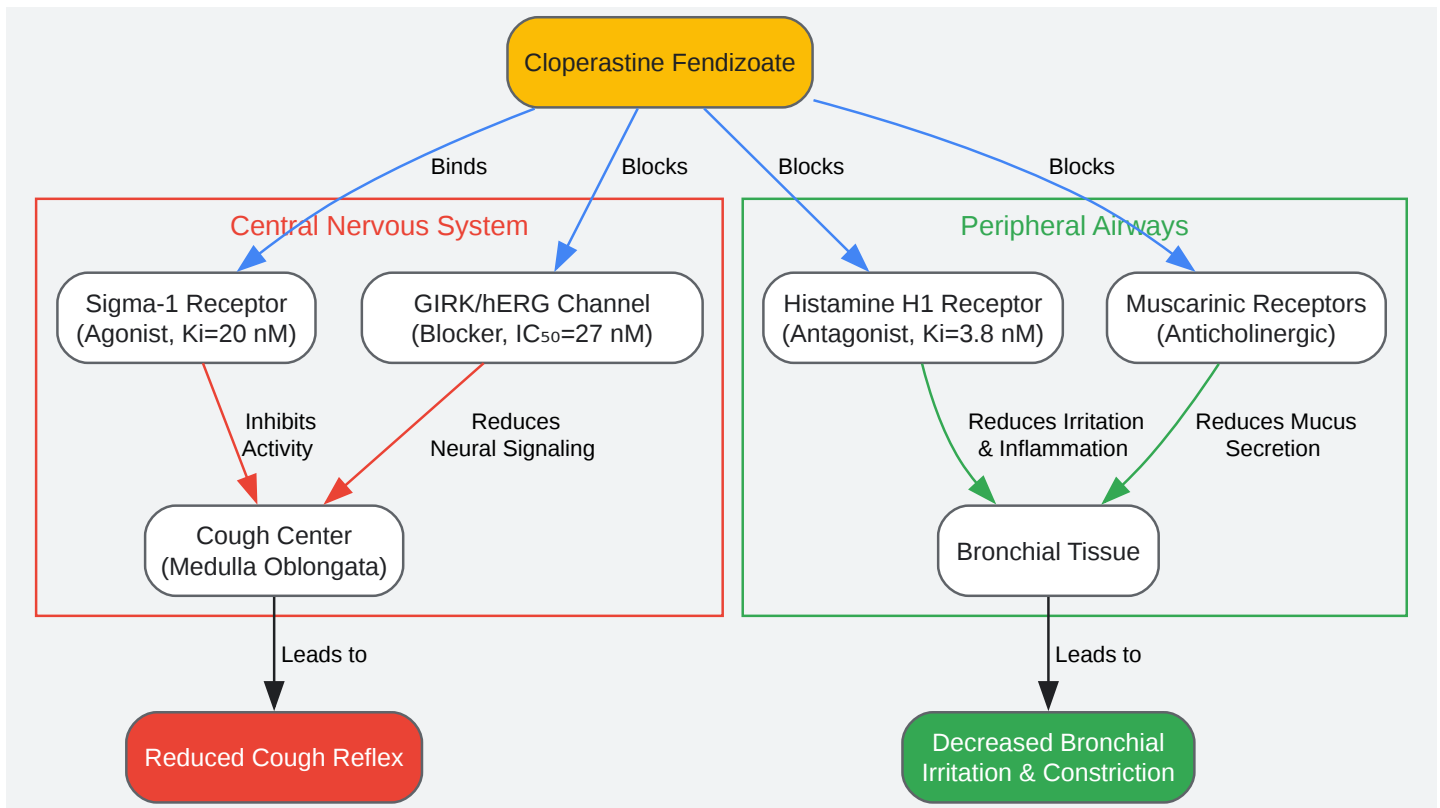
A 2022 bioequivalence study in healthy Chinese volunteers provides relevant human pharmacokinetic data [8].

- **Analytical Method:** Plasma concentrations of cloperastine were determined using a **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method** [8].
- **Key Parameters:** After a single 10 mg oral dose, the half-life (t_{1/2}) was approximately **23.0 ± 7.7 hours**, and the time to reach peak concentration (T_{max}) was **1-1.5 hours**. The area under the curve (AUC_{0-∞}) was 81.0 ± 46.9 h·ng/mL [8].

- **Formulation Note:** This study confirmed that a test formulation was bioequivalent to the reference product (HUSTAZOL), and that food intake did not significantly affect the absorption of the drug [8].

Mechanism of Action Workflow

The following diagram illustrates the multi-target mechanism of **Cloperastine Fendizoate** and its integrated effects on the cough reflex.



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This diagram illustrates how **Cloperastine Fendizoate** suppresses cough through a dual mechanism: by centrally inhibiting the cough center in the brain via sigma-1 receptor agonism and GIRK channel blockade, and by peripherally reducing irritation and mucus secretion in the airways via H1 and muscarinic receptor antagonism [1] [6].

Key Insights for Researchers

- **Multi-Target Profile:** Cloperastine's efficacy likely stems from its synergistic action on multiple targets (central and peripheral) rather than a single pathway [1] [6].
- **Cardiac Safety Consideration:** The potent hERG channel blockade (IC50 = 27 nM) is a critical finding. While it may contribute to the therapeutic effect, it also necessitates careful cardiac safety monitoring, particularly regarding QT interval prolongation, during any further drug development [2] [4].
- **Advantage over Narcotics:** A key therapeutic advantage is that it provides central antitussive action without narcotic effects, respiratory depression, or addiction potential, unlike codeine [5] [8].

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To cite this document: Smolecule. [Cloperastine Fendizoate biological targets]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b584561#cloperastine-fendizoate-biological-targets>]

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